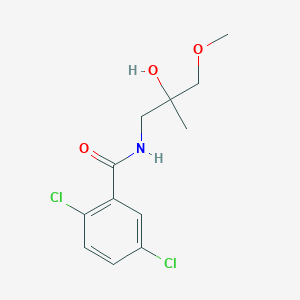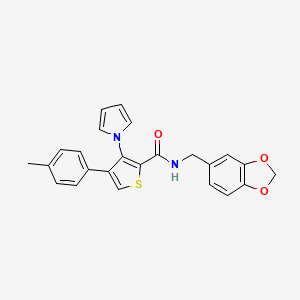![molecular formula C15H13N3OS2 B2853162 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210023-85-0](/img/structure/B2853162.png)
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been synthesized in recent years. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can inhibit tumor growth in animal models, protect neurons from oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments include its potential as an anticancer agent, neuroprotective agent, and enzyme inhibitor. However, the limitations of using this compound in lab experiments include its toxicity, low solubility, and limited availability.
Orientations Futures
There are several potential future directions for the study of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound to improve its yield and purity.
3. Studies to develop more soluble analogs of this compound for use in in vivo experiments.
4. Studies to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis method of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves a series of chemical reactions. The starting materials are thiophene-2-carboxylic acid, cyclopropanemethanol, and benzo[c][1,2,5]thiadiazole-5-carbonyl chloride. The reaction involves the formation of an ester intermediate, which is then reduced to the corresponding alcohol. The alcohol is then reacted with the carbonyl chloride to form the final product.
Applications De Recherche Scientifique
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. Studies have shown that this compound can inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(10-3-4-11-12(8-10)18-21-17-11)16-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCWLIMGZXUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B2853084.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)



![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)
![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)



